molecular formula C17H17F2NO3 B13395649 (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine(S)-(carboxylato(phenyl)methyl)holmium

Cat. No.: B13395649
M. Wt: 321.32 g/mol
InChI Key: GUESUQPLVFMJIT-UHFFFAOYSA-N
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Description

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant applications in pharmaceutical chemistry. This compound is known for its unique structural features, which include a cyclopropane ring and difluorophenyl group, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:

    Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved using diazo compounds and transition metal catalysts.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the cyclopropane intermediate.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .

Scientific Research Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate has several scientific research applications:

    Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders and cardiovascular diseases.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicinal Chemistry: It is employed in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its chiral nature and the presence of both a cyclopropane ring and a difluorophenyl group. These structural features contribute to its high reactivity and specificity in biological systems, making it a valuable compound in pharmaceutical and medicinal chemistry .

Properties

IUPAC Name

2-(3,4-difluorophenyl)cyclopropan-1-amine;2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUESUQPLVFMJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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